(3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol
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Overview
Description
(3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a complex organic compound belonging to the benzotriazine family This compound is characterized by its unique structure, which includes a nitro group, a phenylimino group, and a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with phenyl isocyanate to form an intermediate, which is then cyclized under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and phenylimino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, (3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has shown potential as a biochemical probe due to its ability to interact with specific biological targets. It is used in studies involving enzyme inhibition and protein binding.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of certain diseases due to their bioactive properties.
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro and phenylimino groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to modulate these pathways makes it a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
(3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-one: Similar structure but with different functional groups.
(3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-amine: Contains an amino group instead of a hydroxyl group.
Uniqueness: (3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
921933-62-2 |
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Molecular Formula |
C13H9N5O4 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
7-nitro-1,4-dioxido-N-phenyl-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C13H9N5O4/c19-16-11-7-6-10(18(21)22)8-12(11)17(20)15-13(16)14-9-4-2-1-3-5-9/h1-8H,(H,14,15) |
InChI Key |
ALTYBJXMBJTZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=[N+](C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=N2)[O-])[O-] |
Origin of Product |
United States |
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